
2-(4-Ethylphenyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound. Azepane derivatives, including this compound, are known for their diverse applications in synthetic chemistry and biology. These compounds are characterized by their unique ring structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of N-aryl azepane derivatives under mild conditions . This method involves the use of palladium catalysts and ligands to facilitate the cyclization process.
Industrial Production Methods: For industrial production, the preparation of azepane derivatives often involves multi-step processes. For example, the preparation of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride involves alkylation, substitution, reduction, and chlorination steps . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(4-Ethylphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azepane derivatives into amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Amines
Substitution: Halogenated or nitrated azepane derivatives
科学的研究の応用
2-(4-Ethylphenyl)azepane has found applications in various fields:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their potential as enzyme inhibitors and DNA binding agents.
Medicine: Explored for their analgesic and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
2-(4-エチルフェニル)アゼパンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。化合物のユニークな環構造により、特定の部位に結合し、これらの標的の活性を阻害または調節することができます。 この相互作用は、鎮痛作用や抗がん作用を含むさまざまな生物学的効果をもたらす可能性がある .
類似化合物:
アゼパン: 同じ環構造を持つ親化合物。
ベンザゼピン: 縮合ベンゼン環を含み、異なる化学的性質を示す。
オキサゼピン: 環内に酸素原子を含み、異なる反応性を示す。
独自性: 2-(4-エチルフェニル)アゼパンは、エチルフェニル基の存在によってユニークであり、この基は特定の化学的および生物学的性質を付与します。 この置換は、特定の分子標的に対する化合物の結合親和性と選択性を強化し、研究や産業用途における貴重な化合物として位置づけている .
類似化合物との比較
Azepane: A parent compound with a similar ring structure.
Benzazepine: Contains a fused benzene ring, offering different chemical properties.
Oxazepine: Contains an oxygen atom in the ring, leading to distinct reactivity.
Uniqueness: 2-(4-Ethylphenyl)azepane is unique due to the presence of the ethylphenyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
383131-12-2 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
2-(4-ethylphenyl)azepane |
InChI |
InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
InChIキー |
YJDPUVZYSQGHKF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2CCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

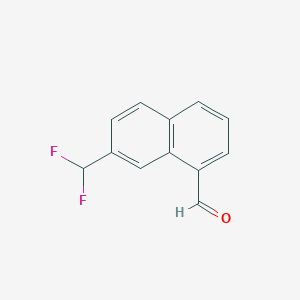

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)
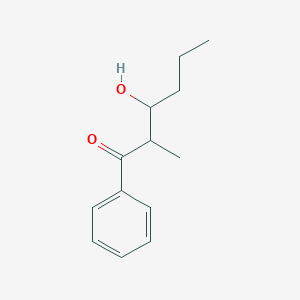

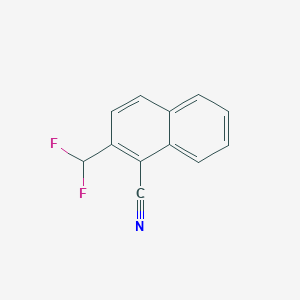
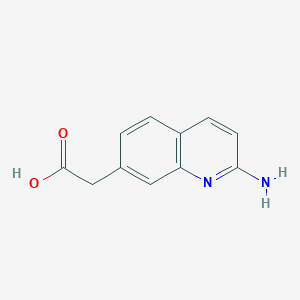


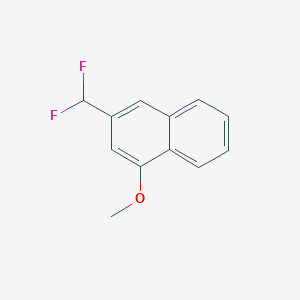
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
